molecular formula C11H12Cl2N2O3 B5096884 N'-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

N'-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Cat. No.: B5096884
M. Wt: 291.13 g/mol
InChI Key: NJLBZLZQDLJISC-UHFFFAOYSA-N
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Description

N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and 3-chloropropanol.

    Formation of Intermediate: The 2,3-dichloroaniline undergoes a reaction with 3-chloropropanol in the presence of a base such as sodium hydroxide to form an intermediate.

    Amidation Reaction: The intermediate is then reacted with ethylenediamine under controlled conditions to form the final product, N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl-substituted ethanediamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-DICHLOROPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE
  • N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYETHYL)ETHANEDIAMIDE
  • N’-(2,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Uniqueness

N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to:

  • Specific Substitution Pattern : The 2,3-dichlorophenyl group provides distinct electronic and steric properties.
  • Hydroxypropyl Group : The presence of the hydroxypropyl group allows for specific interactions with biological targets and enhances solubility.

This detailed article provides a comprehensive overview of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7-3-1-4-8(9(7)13)15-11(18)10(17)14-5-2-6-16/h1,3-4,16H,2,5-6H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLBZLZQDLJISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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